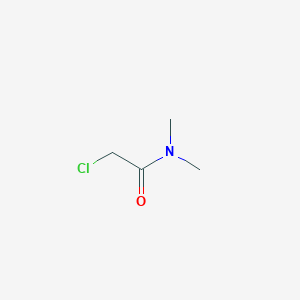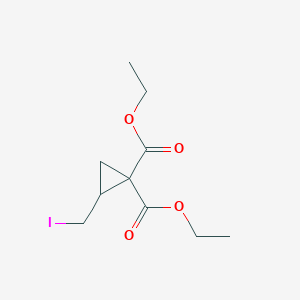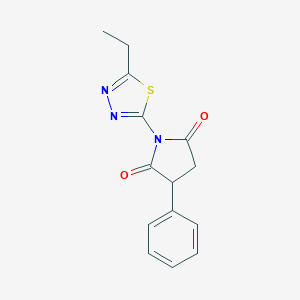
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione, also known as ETTDP, is a compound that has attracted attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. ETTDP is a heterocyclic compound that contains a thiadiazole ring, a pyrrolidine ring, and a phenyl group.
科学的研究の応用
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been studied for its potential use as a drug for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione has been shown to have fungicidal and insecticidal properties, making it a potential candidate for the development of new pesticides. In materials science, 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione has been studied for its potential use as a building block for the synthesis of new materials with interesting properties such as conductivity and magnetism.
作用機序
The mechanism of action of 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione has also been shown to inhibit the aggregation of amyloid-beta peptides, which are involved in the formation of plaques in the brains of Alzheimer's patients.
生化学的および生理学的効果
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione has been shown to have fungicidal and insecticidal properties, making it a potential candidate for the development of new pesticides.
実験室実験の利点と制限
The advantages of using 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione in lab experiments include its relatively simple synthesis method, its potential applications in various fields such as medicine, agriculture, and materials science, and its interesting properties such as anti-inflammatory, analgesic, and neuroprotective effects. The limitations of using 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione in lab experiments include its limited solubility in water, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione. In medicine, further studies are needed to fully understand its mechanism of action and to develop new drugs based on 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione for the treatment of neurodegenerative diseases. In agriculture, further studies are needed to develop new pesticides based on 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione that are effective against a wide range of pests and have minimal environmental impact. In materials science, further studies are needed to explore the potential use of 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione as a building block for the synthesis of new materials with interesting properties such as conductivity and magnetism.
合成法
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione can be synthesized by reacting 5-ethyl-2-amino-1,3,4-thiadiazole with 3-phenylpyruvic acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction yields 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione as a white crystalline solid with a melting point of 220-222°C.
特性
CAS番号 |
139477-31-9 |
|---|---|
製品名 |
1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione |
分子式 |
C14H13N3O2S |
分子量 |
287.34 g/mol |
IUPAC名 |
1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H13N3O2S/c1-2-11-15-16-14(20-11)17-12(18)8-10(13(17)19)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
InChIキー |
QRRPBXKEUAHZHJ-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)N2C(=O)CC(C2=O)C3=CC=CC=C3 |
正規SMILES |
CCC1=NN=C(S1)N2C(=O)CC(C2=O)C3=CC=CC=C3 |
同義語 |
1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenyl-pyrrolidine-2,5-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



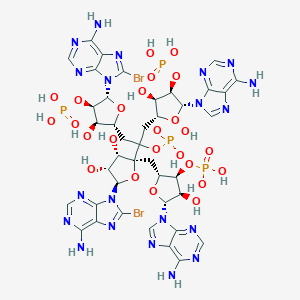
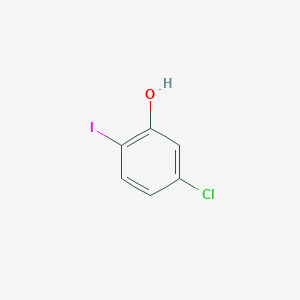
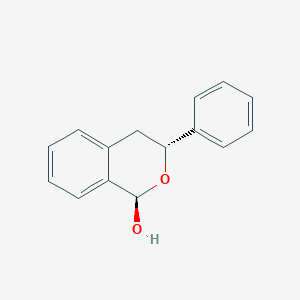
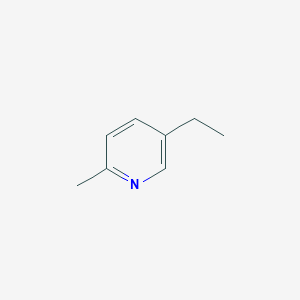
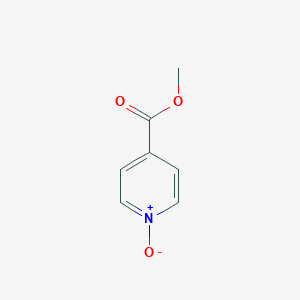
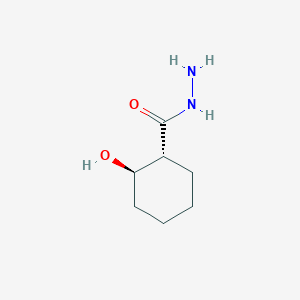
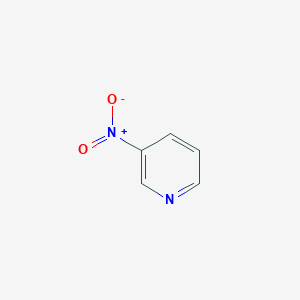
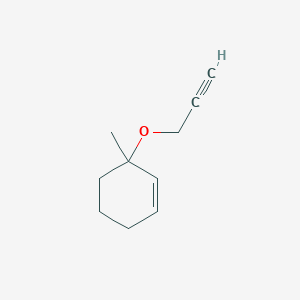
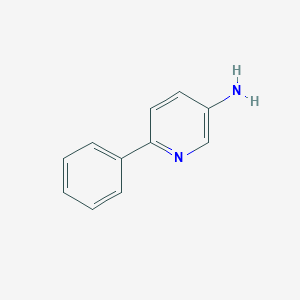
![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B142986.png)
![methyl 4-[(1R)-1-hydroxyethyl]benzoate](/img/structure/B142987.png)
![(2R,3R,4S,5S,6R)-2-[3-[2-(3,4-dimethoxyphenyl)-7-methoxy-1-benzofuran-5-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B142988.png)
